molecular formula C12H18BrNO3 B10858827 Phenisonone hydrobromide CAS No. 530-10-9

Phenisonone hydrobromide

Cat. No.: B10858827
CAS No.: 530-10-9
M. Wt: 304.18 g/mol
InChI Key: NKKZQPAPDMHZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenisonone Hydrobromide (C₁₂H₁₇NO₃·HBr, molecular weight 304.2) is a respiratory stimulant approved for clinical use under the proprietary name Dapanone . Aqueous solutions of this compound are notably unstable, necessitating careful storage in well-closed containers at room temperature . Its CAS registry number is listed as 715646-49-4 in regulatory documents, though discrepancies exist in public databases (e.g., 530-10-9 in some sources) .

Properties

CAS No.

530-10-9

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one;hydrobromide

InChI

InChI=1S/C12H17NO3.BrH/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9;/h4-8,13-15H,1-3H3;1H

InChI Key

NKKZQPAPDMHZSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenisonone hydrobromide can be synthesized through several methods. One common approach involves the bromination of a precursor compound using hydrobromic acid (HBr) in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques, such as distillation and crystallization, are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Phenisonone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Phenisonone hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: this compound is investigated for its potential therapeutic applications, such as its use as a bronchodilator.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of phenisonone hydrobromide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Indications

Phenisonone Hydrobromide is distinct from structurally related hydrobromide salts due to its respiratory stimulant activity. Comparatively:

  • Galanthamine Hydrobromide (C₁₇H₂₁NO₃·HBr): A reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease (e.g., Razydine®, Reminyl®) .
  • Dextromethorphan Hydrobromide (C₁₈H₂₅NO·HBr·H₂O): An NMDA receptor antagonist and serotonin reuptake inhibitor used in depression (AUVELITY®) .

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Stability
This compound C₁₂H₁₇NO₃·HBr 304.2 1:3.3 Unstable in aqueous solutions
Galanthamine Hydrobromide C₁₇H₂₁NO₃·HBr 368.3 Not specified Stable at room temperature
Dextromethorphan Hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 Not specified No data in provided evidence

Pharmacological Targets

  • This compound: Likely acts on central respiratory centers, though its exact mechanism remains unelucidated in the provided evidence.
  • Galanthamine Hydrobromide : Selective AChE inhibition, enhancing cholinergic neurotransmission .
  • Dextromethorphan Hydrobromide : Dual action on NMDA receptors and serotonin reuptake .

Research Findings and Clinical Relevance

  • Structural Analogs: While this compound shares the hydrobromide salt formulation with Galanthamine and Dextromethorphan, its pharmacological profile is distinct. For example, Galanthamine’s AChE inhibition is attributed to its benzofuran scaffold, absent in Phenisonone .
  • Stability Challenges: Phenisonone’s instability in aqueous solutions contrasts with Galanthamine’s robust storage requirements, impacting formulation strategies .
  • Regulatory Status: Phenisonone is approved as a respiratory stimulant but lacks the broad clinical adoption seen with Galanthamine (Alzheimer’s) or Dextromethorphan (depression) .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Phenisonone hydrobromide in experimental samples, and how should they be optimized for reproducibility?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Parameters include:

  • Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) .
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode.
  • Flow rate : 1.0 mL/min, column temperature 25°C .
    • Validation : Ensure linearity (R² ≥ 0.995), precision (RSD < 2%), and recovery (95–105%) per ICH guidelines. Cross-validate with mass spectrometry (LC-MS) for trace-level quantification .

Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?

  • Experimental Design :

  • Target selection : Prioritize receptors/ion channels implicated in its mechanism (e.g., serotonin or dopamine receptors based on structural analogs).
  • Concentration range : Use log-dose increments (e.g., 1 nM–100 µM) to establish dose-response curves.
  • Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle controls to isolate compound-specific effects .
    • Data interpretation : Calculate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

Q. What stability-indicating parameters are critical for storing this compound in laboratory settings?

  • Storage conditions : Store at 2–8°C in amber glass vials to prevent photodegradation. Monitor humidity (<30% RH) to avoid hygroscopic degradation .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and assess purity via HPLC. Document degradation products and establish shelf-life .

Q. How can researchers identify gaps in existing literature on this compound to formulate novel hypotheses?

  • Literature review strategy :

  • Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "pharmacokinetics," "structure-activity relationship."
  • Apply PICOT framework to define Population (e.g., in vivo models), Intervention (dose ranges), Comparison (existing analogs), Outcomes (efficacy/toxicity), and Timeframe .
    • Gap analysis : Prioritize understudied areas (e.g., metabolite identification, long-term toxicity) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what are the implications of chiral impurities in pharmacological studies?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane:ethanol mobile phases .
  • Circular dichroism (CD) : Confirm enantiomer-specific optical activity.
    • Impact of impurities : Chiral impurities ≥0.1% may alter receptor binding kinetics. Validate enantiopurity (>99%) for in vivo studies to avoid skewed PK/PD data .

Q. What statistical approaches are recommended for resolving contradictions between preclinical and clinical data on this compound?

  • Data reconciliation :

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting for species-specific metabolic differences (e.g., cytochrome P450 activity) .
    • Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .

Q. How can researchers optimize experimental protocols for studying this compound’s interaction with neuropharmacological pathways?

  • In vitro models :

  • Primary neuronal cultures : Assess calcium flux or neurotransmitter release via fluorescent probes (e.g., Fura-2 AM).
  • Patch-clamp electrophysiology : Characterize ion channel modulation (e.g., voltage-gated Na⁺/K⁺ channels) .
    • In vivo validation : Use conditional knockout models to isolate target pathways and mitigate off-target effects .

Q. What methodologies are suitable for investigating the metabolic fate of this compound in complex biological matrices?

  • Metabolite identification :

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms for untargeted metabolomics.
  • Isotopic labeling : Synthesize deuterated analogs to trace metabolic pathways .
    • Data analysis : Employ software (e.g., XCMS Online, MetaboAnalyst) for pathway enrichment analysis and metabolite annotation .

Q. How should translational studies be designed to bridge gaps between this compound’s in vitro efficacy and clinical outcomes?

  • Translational framework :

  • Phase 0 trials : Microdose studies with ¹⁴C-labeled compound to assess human pharmacokinetics.
  • Biomarker integration : Corrogate in vitro IC₅₀ values with clinical endpoints (e.g., receptor occupancy via PET imaging) .
    • Risk mitigation : Preclinically validate toxicity in 3D organoid models to reduce late-stage attrition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.